molecular formula C23H22N4O3 B2436397 N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260912-81-9

N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2436397
CAS No.: 1260912-81-9
M. Wt: 402.454
InChI Key: FZOZYLRQFORSLW-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-6-9-17(10-7-15)22-25-23(30-26-22)19-5-4-12-27(19)14-21(28)24-18-13-16(2)8-11-20(18)29-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOZYLRQFORSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features:

  • Methoxy and methyl groups on a phenyl ring.
  • A 1,2,4-oxadiazole ring , known for its biological significance.
  • A pyrrole moiety , which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
  • Receptor Binding : It could interact with various receptors, potentially influencing signaling pathways related to inflammation or cancer progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Compounds with oxadiazole structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains such as MRSA .

Antitumor Activity

There is emerging evidence suggesting that this compound may exhibit antitumor properties:

  • In vitro studies have shown that derivatives containing similar moieties can inhibit the proliferation of cancer cell lines such as ovarian carcinoma (PA1) and prostatic carcinoma (PC3) with IC50 values in the nanomolar range (46–75 nM) .

Study 1: Antimicrobial Evaluation

A study conducted by Sharma et al. evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited zones of inhibition ranging from 11.1 to 24.0 mm against various bacterial strains at a concentration of 50 µg/mL .

Study 2: Antiproliferative Effects

Research by Akue-Gedu et al. focused on the antiproliferative effects of N-substituted pyrrolocarbazoles. The study found that certain derivatives showed significant inhibition of cell growth in human cancer cell lines with MIC values between 8–20 µM . This suggests that similar compounds may also possess significant antitumor activity.

Data Table: Biological Activity Summary

Activity Type Target Organisms/Cells Effect Concentration/MIC/IC50
AntimicrobialS. aureus, E. coliInhibition12.5–25 µg/mL
AntitumorPA1 (ovarian), PC3 (prostate)InhibitionIC50: 46–75 nM

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has been tested against various cancer cell lines:

Cell Line IC50 Value (µM) Reference Compound
HCT-11613.6Doxorubicin
PC-348.37Doxorubicin
MCF-70.11Combretastatin-A4

These results suggest that the compound may inhibit cancer cell growth effectively, necessitating further structural modifications to enhance its potency against resistant strains .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects. Studies have shown that derivatives containing the oxadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, which supports the potential of these compounds as broad-spectrum antibiotics .

Case Study: Anticancer Activity

In a study conducted by Kumar et al., a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines including A549 and MCF-7. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents .

Case Study: Antimicrobial Efficacy

Research published in the Journal of Medicinal Chemistry explored the antimicrobial properties of oxadiazole derivatives against several bacterial strains. The findings revealed that specific substitutions on the oxadiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

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